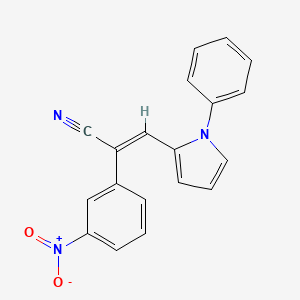
N-(3,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as DMPPP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPPP has gained significant attention in the field of scientific research due to its potential pharmacological properties.
科学的研究の応用
DMPPP has been studied extensively for its potential use as a pharmacological tool in scientific research. It has been found to exhibit high affinity and selectivity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as cell survival, neuroprotection, and neurotransmitter release. DMPPP has also been shown to modulate the activity of ion channels and transporters, which are important components of neuronal signaling.
作用機序
The exact mechanism of action of DMPPP is not fully understood, but it is thought to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various parts of the body, including the brain, and are involved in several physiological processes. DMPPP has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of various signaling pathways and the regulation of ion channels and transporters.
Biochemical and Physiological Effects:
DMPPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels and transporters, and the modulation of cell survival pathways. It has also been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
One of the major advantages of DMPPP is its high affinity and selectivity for the sigma-1 receptor, which makes it a useful pharmacological tool for studying the role of this receptor in various physiological processes. However, one of the limitations of DMPPP is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on DMPPP. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of DMPPP. Another area of interest is the investigation of the potential therapeutic applications of DMPPP in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of DMPPP and its effects on various signaling pathways and physiological processes.
合成法
The synthesis of DMPPP involves the reaction between 3,4-dimethylbenzoyl chloride and 4-propylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-7-18-8-10-19(11-9-18)16(20)17-15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFDBJALZAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)

![1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5425366.png)
![7-(2,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5425388.png)
![3-allyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5425400.png)
![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)
![N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5425416.png)
